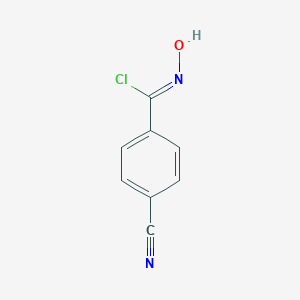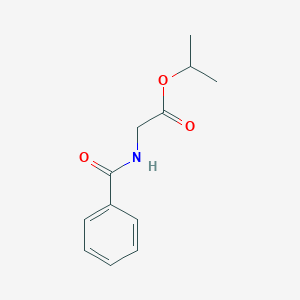
Isopropyl 2-benzamidoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-benzamidoacetate, also known as IBAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Applications De Recherche Scientifique
Isopropyl 2-benzamidoacetate has been found to have several potential applications in scientific research. One of the most promising applications is in the field of cancer research. Isopropyl 2-benzamidoacetate has been shown to inhibit the activity of a protein called human topoisomerase II alpha, which is involved in DNA replication and transcription. Inhibition of this protein can lead to cell death, making Isopropyl 2-benzamidoacetate a potential anticancer agent.
Another potential application of Isopropyl 2-benzamidoacetate is in the field of neuroscience. Isopropyl 2-benzamidoacetate has been shown to have anxiolytic and antidepressant effects in animal models. It is believed that these effects are due to Isopropyl 2-benzamidoacetate's ability to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine.
Mécanisme D'action
The mechanism of action of Isopropyl 2-benzamidoacetate is not fully understood. However, it is known that Isopropyl 2-benzamidoacetate inhibits the activity of human topoisomerase II alpha by binding to the enzyme's active site. This inhibition leads to the formation of a complex between Isopropyl 2-benzamidoacetate and the enzyme, which ultimately leads to cell death.
Effets Biochimiques Et Physiologiques
Isopropyl 2-benzamidoacetate has been shown to have several biochemical and physiological effects. In addition to its anticancer and anxiolytic effects, Isopropyl 2-benzamidoacetate has also been shown to have anti-inflammatory properties. It is believed that these properties are due to Isopropyl 2-benzamidoacetate's ability to inhibit the activity of an enzyme called cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Isopropyl 2-benzamidoacetate in lab experiments is its high purity and stability. Isopropyl 2-benzamidoacetate can be easily synthesized and purified, making it an ideal compound for scientific research. However, one of the limitations of using Isopropyl 2-benzamidoacetate is its relatively low solubility in water. This can make it difficult to administer Isopropyl 2-benzamidoacetate to cells or animals in experiments.
Orientations Futures
There are several future directions for research on Isopropyl 2-benzamidoacetate. One potential direction is to further investigate its anticancer properties and explore its potential as a chemotherapeutic agent. Another potential direction is to study its effects on other neurotransmitters in the brain and its potential as a treatment for other psychiatric disorders such as schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of Isopropyl 2-benzamidoacetate and its effects on other enzymes and pathways in the body.
Conclusion
In conclusion, Isopropyl 2-benzamidoacetate is a promising chemical compound with potential applications in various fields of scientific research. Its ability to inhibit the activity of human topoisomerase II alpha makes it a potential anticancer agent, while its anxiolytic and anti-inflammatory properties make it a potential treatment for other diseases. Further research is needed to fully understand the mechanism of action of Isopropyl 2-benzamidoacetate and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of Isopropyl 2-benzamidoacetate involves the reaction between isopropyl chloroacetate and benzamide in the presence of a base such as potassium carbonate. The reaction yields Isopropyl 2-benzamidoacetate as a white crystalline solid with a melting point of 65-67°C. The purity of Isopropyl 2-benzamidoacetate can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
Numéro CAS |
1776-56-3 |
|---|---|
Nom du produit |
Isopropyl 2-benzamidoacetate |
Formule moléculaire |
C12H15NO3 |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
propan-2-yl 2-benzamidoacetate |
InChI |
InChI=1S/C12H15NO3/c1-9(2)16-11(14)8-13-12(15)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15) |
Clé InChI |
CMCPDXPCMOUWIY-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CNC(=O)C1=CC=CC=C1 |
SMILES canonique |
CC(C)OC(=O)CNC(=O)C1=CC=CC=C1 |
Synonymes |
N-Benzoylglycine 1-Methylethyl Ester; Hippuric Acid Isopropyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



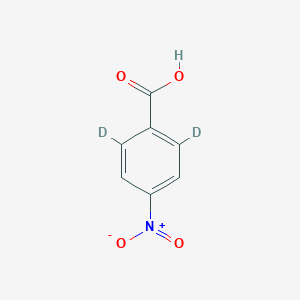
![[(2,2-Diethoxyethyl)sulfanyl]benzene](/img/structure/B52236.png)
![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B52237.png)
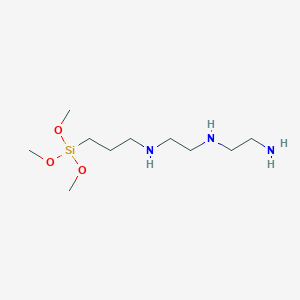
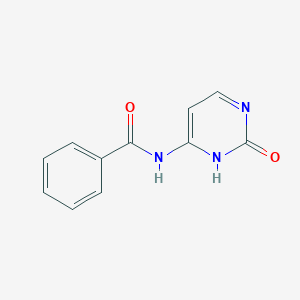
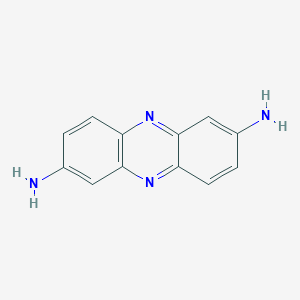
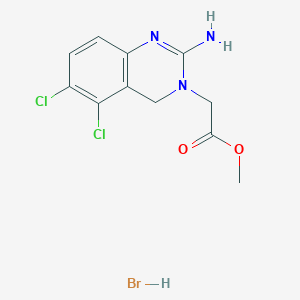
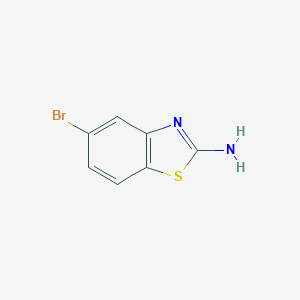


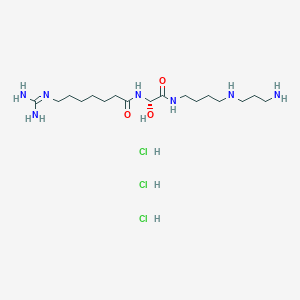
![[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate](/img/structure/B52267.png)
